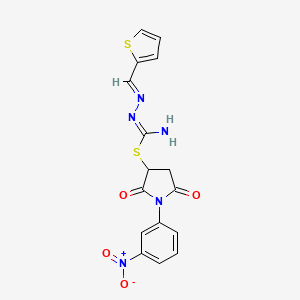
2-(3,4-dimethylphenyl)-2-oxoethyl 2-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethylphenyl)-2-oxoethyl 2-nitrobenzoate, commonly known as DNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DNP is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 109-112°C. This compound has been studied extensively for its unique properties, including its ability to uncouple oxidative phosphorylation, leading to increased metabolic rate and energy expenditure.
作用机制
The mechanism of action of DNP involves the disruption of the proton gradient across the inner mitochondrial membrane, leading to the uncoupling of oxidative phosphorylation. This uncoupling results in the dissipation of the proton gradient, leading to increased energy expenditure and metabolic rate. DNP has also been shown to increase the production of reactive oxygen species (ROS) in mitochondria, leading to oxidative stress and potential toxicity.
Biochemical and Physiological Effects:
DNP has been shown to have a range of biochemical and physiological effects. In addition to its uncoupling properties, DNP has been shown to increase glucose uptake and utilization, improve insulin sensitivity, and reduce oxidative stress. However, DNP has also been associated with potential toxicity, including hyperthermia, liver damage, and death.
实验室实验的优点和局限性
DNP has several advantages and limitations for use in lab experiments. One of the primary advantages is its potent uncoupling properties, making it a useful tool for studying mitochondrial function and metabolism. However, DNP's potential toxicity and narrow therapeutic window make it difficult to use in vivo experiments. Additionally, DNP's lipophilic nature makes it challenging to administer in aqueous solutions, limiting its use in certain experimental setups.
未来方向
There are several future directions for research on DNP. One area of interest is the development of safer and more effective mitochondrial uncouplers for the treatment of metabolic disorders. Additionally, research is needed to better understand the potential toxic effects of DNP and to identify strategies to mitigate these effects. Finally, further research is needed to explore the potential applications of DNP in other fields, including cancer research and neurodegenerative diseases.
Conclusion:
In conclusion, 2-(3,4-dimethylphenyl)-2-oxoethyl 2-nitrobenzoate, or DNP, is a unique chemical compound with potent mitochondrial uncoupling properties. While DNP has shown promise for the treatment of metabolic disorders, its potential toxicity and narrow therapeutic window make it a challenging compound to work with in lab experiments. Further research is needed to better understand the potential applications and limitations of DNP in various fields.
合成方法
The synthesis of DNP involves the reaction between 2-nitrobenzoyl chloride and 2-(3,4-dimethylphenyl)acetic acid in the presence of a base such as triethylamine. The reaction yields DNP as a yellow crystalline powder that can be purified through recrystallization.
科学研究应用
DNP has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and toxicology. One of the primary areas of research involves the use of DNP as a mitochondrial uncoupler. Mitochondrial uncoupling refers to the process of disrupting the coupling between electron transport and ATP synthesis, leading to increased energy expenditure and metabolic rate. DNP has been shown to be a potent uncoupling agent, making it a promising candidate for the treatment of obesity and metabolic disorders.
属性
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-11-7-8-13(9-12(11)2)16(19)10-23-17(20)14-5-3-4-6-15(14)18(21)22/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZPLTKGWKFIQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5849964.png)


![4-[1-cyano-2-(4-ethoxyphenyl)vinyl]benzonitrile](/img/structure/B5849984.png)
![N'-[(2,4-dichlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5849992.png)
![N,N-diethyl-4-[(4-ethyl-1-piperazinyl)methyl]aniline](/img/structure/B5850013.png)
![N-(4-methoxybenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5850024.png)
![N-[4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5850028.png)




![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-2-naphthylacetamide](/img/structure/B5850047.png)
